

# 1,5-Naphthyridine-3-carbonitrile physical properties

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## Compound of Interest

Compound Name: 1,5-Naphthyridine-3-carbonitrile

Cat. No.: B1392945

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An In-depth Technical Guide to the Physical Properties of **1,5-Naphthyridine-3-carbonitrile**

A Note to the Researcher: This technical guide addresses the physical properties of **1,5-Naphthyridine-3-carbonitrile**. It is important to note that while this compound is commercially available, detailed experimental data on its physical properties are not extensively reported in readily accessible scientific literature. Therefore, this guide provides foundational information, predicted properties based on established chemical principles and data from analogous structures, and detailed experimental protocols for the determination of these properties.

## Introduction to 1,5-Naphthyridine-3-carbonitrile

**1,5-Naphthyridine-3-carbonitrile** is a heterocyclic compound featuring a naphthyridine core, which is a diazaphenanthrene, with a nitrile group at the 3-position. The 1,5-naphthyridine scaffold is a significant structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The presence of the cyano group offers a versatile chemical handle for further synthetic modifications, making it a valuable building block in drug discovery and materials science.

This guide provides a comprehensive overview of the known and predicted physical properties of **1,5-Naphthyridine-3-carbonitrile**, along with detailed experimental workflows for their empirical determination.

## Core Molecular Information

The fundamental molecular details of **1,5-Naphthyridine-3-carbonitrile** are as follows:

Property	Value	Source(s)
Molecular Formula	C <sub>9</sub> H <sub>5</sub> N <sub>3</sub>	
Molecular Weight	155.16 g/mol	
CAS Number	1142927-37-4	
Canonical SMILES	N#Cc1cnc2cccnc2c1	
InChI Key	HVWXIFKFFMJTJB- UHFFFAOYSA-N	

## Predicted Physical Properties

In the absence of comprehensive experimental data, the following physical properties are predicted based on the compound's structure and the known properties of similar heterocyclic nitrile compounds.

## Appearance and State

**1,5-Naphthyridine-3-carbonitrile** is expected to be a solid at standard temperature and pressure, likely appearing as a crystalline powder.

## Melting Point

The melting point of **1,5-Naphthyridine-3-carbonitrile** has not been definitively reported in the reviewed literature. As a rigid, planar aromatic system, it is expected to have a relatively high melting point, likely exceeding 150 °C, due to efficient crystal packing and intermolecular  $\pi$ - $\pi$  stacking interactions.

## Solubility

The solubility profile of **1,5-Naphthyridine-3-carbonitrile** is dictated by its polar heterocyclic nature and the presence of the cyano group.

Solvent Type	Predicted Solubility	Rationale
Polar Aprotic Solvents	Soluble	Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are expected to effectively solvate the polar naphthyridine ring system.
Chlorinated Solvents	Sparingly Soluble	Solvents such as dichloromethane and chloroform may provide partial solubility.
Polar Protic Solvents	Sparingly Soluble to Insoluble	Alcohols like ethanol and methanol may show limited solvating capacity.
Non-polar Solvents	Insoluble	Solvents like hexanes and toluene are unlikely to dissolve the compound due to the significant polarity mismatch.
Water	Insoluble	The hydrophobic nature of the aromatic ring system is expected to dominate over the polarity of the nitrogen atoms and the nitrile group, leading to very low aqueous solubility.

## Predicted Spectroscopic Profile

The following spectroscopic characteristics are predicted for **1,5-Naphthyridine-3-carbonitrile**.

### <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum is expected to show five signals in the aromatic region, corresponding to the five protons on the naphthyridine ring system. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen atoms and the cyano group.

- H-2: Expected to be the most downfield proton due to its position between two nitrogen atoms and adjacent to the cyano group.
- H-4: Also significantly downfield due to its proximity to a nitrogen atom and the cyano group.
- H-6, H-7, H-8: These protons will appear in the typical aromatic region, with their specific shifts and coupling patterns determined by their positions relative to the second pyridine ring.

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum should display nine distinct signals for the nine carbon atoms.

- C≡N: The carbon of the nitrile group is expected to appear in the range of 115-120 ppm.
- Aromatic Carbons: The seven aromatic carbons will resonate in the region of 120-160 ppm. The carbons directly attached to nitrogen atoms will be the most downfield.

## Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

Wavenumber (cm <sup>-1</sup> )	Vibration
~2230-2210	C≡N stretch (a sharp, strong band)
~1600-1450	C=C and C=N aromatic ring stretching vibrations
~3100-3000	Aromatic C-H stretching

## Mass Spectrometry

In a mass spectrum obtained by electron ionization (EI-MS), the following is expected:

- Molecular Ion (M<sup>+</sup>): A prominent peak at m/z = 155, corresponding to the molecular weight of the compound. The aromatic nature of the molecule suggests that the molecular ion will be relatively stable.
- Fragmentation: Potential fragmentation pathways could include the loss of HCN (m/z = 128).

# Experimental Protocols for Physical Property Determination

The following section provides detailed methodologies for the experimental determination of the physical properties of **1,5-Naphthyridine-3-carbonitrile**.

## Melting Point Determination

This protocol describes the determination of the melting point range of a solid organic compound using a capillary melting point apparatus.

Methodology:

- Sample Preparation: Finely powder a small amount of **1,5-Naphthyridine-3-carbonitrile**.
- Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.
- Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
- Heating:
  - For an unknown melting point, perform a rapid heating to get an approximate range.
  - For an accurate measurement, heat at a rate of 1-2 °C per minute once the temperature is within 20 °C of the approximate melting point.
- Observation: Record the temperature at which the first liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.

Caption: Workflow for Melting Point Determination.

## Solubility Determination (Qualitative)

This protocol outlines a qualitative assessment of solubility in various solvents.

#### Methodology:

- Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, toluene, hexanes).
- Sample Addition: To a small test tube containing approximately 1 mL of the solvent, add a small, accurately weighed amount (e.g., 1-2 mg) of **1,5-Naphthyridine-3-carbonitrile**.
- Observation: Agitate the mixture vigorously for 1-2 minutes. Observe if the solid dissolves completely.
- Classification:
  - Soluble: The entire solid dissolves.
  - Sparingly Soluble: A portion of the solid dissolves.
  - Insoluble: No visible dissolution of the solid.
- Repeat: Repeat the process for each selected solvent.

Caption: Workflow for Qualitative Solubility Assessment.

## Spectroscopic Analysis

#### Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **1,5-Naphthyridine-3-carbonitrile** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in a clean, dry vial.
- Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean NMR tube.
- Spectrometer Setup: Insert the NMR tube into the spectrometer.
- Acquisition:
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve homogeneity.

- Acquire the  $^1\text{H}$  NMR spectrum.
- Subsequently, acquire the  $^{13}\text{C}$  NMR spectrum.
- Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Methodology (Attenuated Total Reflectance - ATR):

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
- Sample Application: Place a small amount of the powdered **1,5-Naphthyridine-3-carbonitrile** onto the ATR crystal.
- Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.
- Acquire Spectrum: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Methodology (Electron Ionization - EI):

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample.
- Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons, causing ionization and fragmentation.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by the mass analyzer.
- Detection: The detector records the abundance of each ion, generating the mass spectrum.

## Conclusion

**1,5-Naphthyridine-3-carbonitrile** represents a valuable scaffold for chemical synthesis and drug discovery. While a comprehensive, experimentally verified dataset of its physical

properties is not currently prevalent in the literature, this guide provides a robust framework of predicted properties based on sound chemical principles. The detailed experimental protocols included herein offer a clear path for researchers to empirically determine these properties, thereby contributing to the collective knowledge base for this and similar heterocyclic compounds.

## References

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